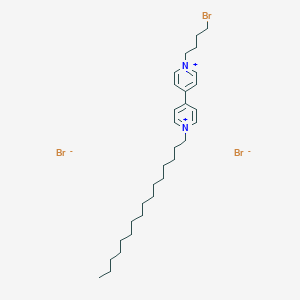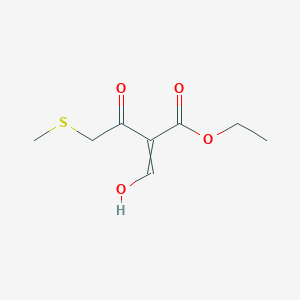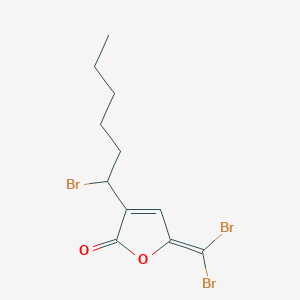
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with a 1-bromohexyl group and a dibromomethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- typically involves multiple steps. One common method includes the bromination of a precursor furanone compound. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethylene group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 3-(1-bromoethyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromopropyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromobutyl)-5-(dibromomethylene)
Uniqueness
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, the 1-bromohexyl group provides different steric and electronic properties, influencing its interactions and applications.
Propriétés
Numéro CAS |
219640-54-7 |
|---|---|
Formule moléculaire |
C11H13Br3O2 |
Poids moléculaire |
416.93 g/mol |
Nom IUPAC |
3-(1-bromohexyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C11H13Br3O2/c1-2-3-4-5-8(12)7-6-9(10(13)14)16-11(7)15/h6,8H,2-5H2,1H3 |
Clé InChI |
HCKFSKHXLXLCKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC(=C(Br)Br)OC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


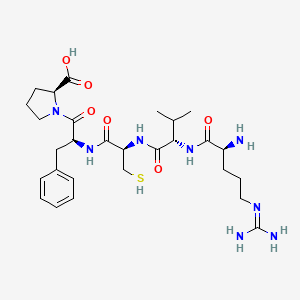
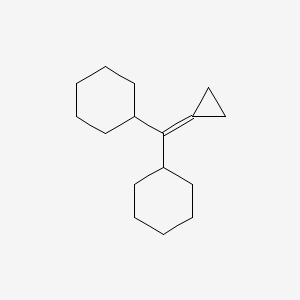
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
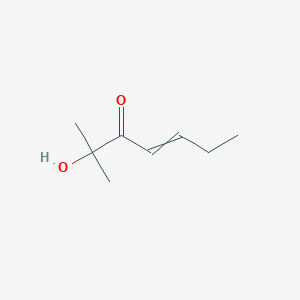
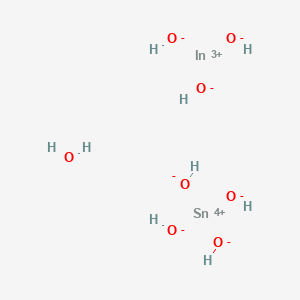
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
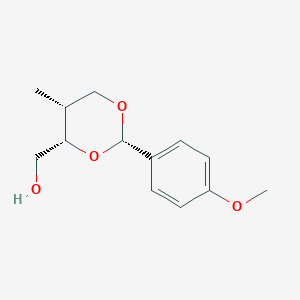
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
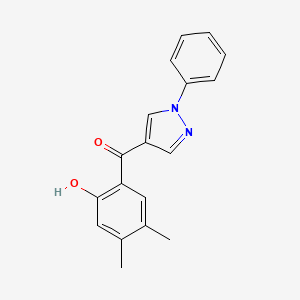
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)

